molecular formula C5H5ClN4O B13471640 7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one hydrochloride

7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one hydrochloride

Cat. No.: B13471640
M. Wt: 172.57 g/mol
InChI Key: GKLNTJNGOMRYSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one hydrochloride is a chemical compound that belongs to the class of triazolopyrazines. This compound is known for its diverse applications in various fields, including medicinal chemistry, organic synthesis, and material science. Its unique structure, which includes a triazole ring fused to a pyrazine ring, makes it a valuable scaffold for the development of biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one hydrochloride typically involves the cyclization of hydrazinopyrazine with orthoesters. One common method involves refluxing the reaction mixture in xylene for several hours, followed by catalytic hydrogenation of the pyrazine moiety over palladium on carbon (Pd/C) to yield the target compound with excellent yields .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve yield and purity.

Chemical Reactions Analysis

Types of Reactions

7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazolopyrazine N-oxides, while reduction can produce triazolopyrazine derivatives with reduced functional groups.

Mechanism of Action

The mechanism of action of 7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one hydrochloride involves its interaction with specific molecular targets and pathways. For instance, certain derivatives of this compound have been shown to inhibit c-Met and VEGFR-2 kinases, leading to antiproliferative effects on cancer cells . The compound binds to the active sites of these kinases, blocking their activity and thereby inhibiting cell growth and inducing apoptosis.

Properties

Molecular Formula

C5H5ClN4O

Molecular Weight

172.57 g/mol

IUPAC Name

7H-[1,2,4]triazolo[4,3-a]pyrazin-8-one;hydrochloride

InChI

InChI=1S/C5H4N4O.ClH/c10-5-4-8-7-3-9(4)2-1-6-5;/h1-3H,(H,6,10);1H

InChI Key

GKLNTJNGOMRYSC-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C=NN=C2C(=O)N1.Cl

Origin of Product

United States

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